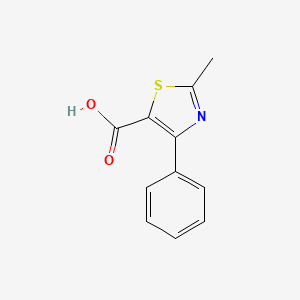

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSARIYDLVPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427897 | |

| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32002-72-5 | |

| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid

CAS Number: 32002-72-5

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth technical overview of a specific, yet representative, member of this class: 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid. We will delve into its synthesis, physicochemical properties, and, most importantly, its emerging potential as a modulator of key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 32002-72-5 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Part 1: Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

This protocol is adapted from established one-pot procedures for the synthesis of substituted thiazoles.[5]

Reaction Principle: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide to form the thiazole ring.[6]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

-

Slowly add sodium bicarbonate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Part 2: Hydrolysis to this compound

Procedure:

-

Dissolve the purified ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid. A precipitate of the carboxylic acid will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Caption: A schematic workflow of the two-part synthesis of the target compound.

Biological Activity: A Focus on Protein Kinase CK2 Inhibition

While the direct biological activity of this compound is not extensively documented in publicly available literature, the 1,3-thiazole-5-carboxylic acid scaffold has emerged as a promising starting point for the development of potent protein kinase inhibitors. Notably, derivatives of this core structure have shown significant inhibitory activity against Protein Kinase CK2.

CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.

The general structure-activity relationship (SAR) studies on similar thiazole derivatives suggest that modifications at the 2- and 4-positions of the thiazole ring, as well as derivatization of the carboxylic acid group, can significantly influence the inhibitory potency and selectivity against CK2.

Quantitative Bioactivity Data of Representative 1,3-Thiazole-5-Carboxylic Acid Derivatives against Protein Kinase CK2

The following table summarizes the in vitro inhibitory activity of a representative 1,3-thiazole-5-carboxylic acid derivative against protein kinase CK2. This data highlights the potential of this chemical class as a source of CK2 inhibitors.

| Compound | Target | IC₅₀ (µM) | Assay Method | Source |

| A 1,3-thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | 0.4 | P32 radioactive kinase assay |

Note: The specific structure of the highly active derivative is detailed in the cited reference.

Proposed Mechanism of Action: Inhibition of the CK2 Signaling Pathway

The inhibition of Protein Kinase CK2 by this compound derivatives can disrupt downstream signaling pathways that are critical for cancer cell survival and proliferation. A simplified representation of this proposed mechanism is illustrated below.

Caption: Proposed mechanism of action for thiazole derivatives as CK2 inhibitors.

Conclusion and Future Perspectives

This compound represents a versatile chemical entity with a straightforward synthetic route. While its own biological profile requires further elucidation, its core structure serves as a valuable template for the design of potent and selective kinase inhibitors, particularly targeting the oncogenic protein kinase CK2. Future research efforts should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to explore its full therapeutic potential. Such studies will undoubtedly contribute to the growing arsenal of thiazole-based compounds in the ongoing fight against cancer and other debilitating diseases.

References

- Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016).

- Chen, J., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Gomha, S. M., et al. (2015).

- Patel, A. B., et al. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 6(3), 221-234.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

- Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.

- Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5869.

- Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016).

- PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

- Yarmoluk, S. M., et al. (2018). 1, 3-thiazole-5- carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current Enzyme Inhibition, 14(2), 152–159.

- Al-Ostoot, F. H., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.

- Zhang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.

- Ali, I., et al. (2018).

- Chen, J., et al. (2014). 3-Ethyl-2-(ethylimino)

- El-Sayed, N. N. E., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking. ScienceOpen.

- Wang, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1089-1093.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid functional groups. As with any molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately influence its efficacy and safety as a potential therapeutic agent. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and discusses their implications in the context of pharmaceutical development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its molecular identity.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 32002-72-5[1] |

| Molecular Formula | C₁₁H₉NO₂S[1] |

| Molecular Weight | 219.26 g/mol [1] |

Physicochemical Properties

The interplay of a molecule's functional groups and overall structure dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Melting Point | 201-203 °C | [2] |

| pKa (Predicted) | ~4-5 | |

| Aqueous Solubility | Poorly soluble (predicted) | |

| LogP (Predicted) | ~2-3 |

Synthesis

A plausible synthetic route for this compound involves the hydrolysis of its corresponding ethyl ester. This general approach is documented for the synthesis of the isomeric 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid and can be adapted.[3]

Caption: General synthetic scheme for this compound.

General Synthetic Protocol:

-

Dissolution: Dissolve ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate in a suitable alcohol, such as methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, like sodium hydroxide (NaOH), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress of the hydrolysis using an appropriate technique, such as thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure.

-

Acidification: Acidify the remaining aqueous solution with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 5-6.

-

Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution as a solid.

-

Purification: Collect the solid by filtration, wash it with water, and dry it to obtain the final product.

Experimental Protocols for Physicochemical Characterization

For novel compounds like this compound, experimental determination of their physicochemical properties is crucial for building a reliable data profile. The following are generalized, yet detailed, protocols for key parameters.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for predicting a compound's ionization state at different pH values, which significantly impacts its solubility and permeability.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology (Potentiometric Titration):

-

Prepare Compound Solution: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

-

Potentiometric Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Generate Titration Curve: Plot the measured pH values against the volume of titrant added.

-

Determine Equivalence Point: Identify the equivalence point of the titration from the inflection point of the curve.

-

Calculate pKa: The pKa is equal to the pH at the half-equivalence point.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's bioavailability.

Caption: Workflow for shake-flask solubility determination.

Methodology (Shake-Flask Method):

-

Equilibrate Excess Solid in Buffer: Add an excess amount of the solid compound to a buffered aqueous solution of known pH (e.g., pH 7.4).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate Solid and Liquid Phases: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantify Compound in Supernatant: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate Solubility: The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Lipophilicity (LogP) Determination

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment and is a critical determinant of its ability to cross biological membranes.

Caption: Workflow for LogP determination by the shake-flask method.

Methodology (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with a buffered aqueous solution (e.g., pH 7.4) and vice-versa.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and mix it with an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Separate the octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate Partition Coefficient: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Relevance in Drug Discovery and Development

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

-

pKa: The carboxylic acid moiety suggests that this compound is acidic. Its pKa will determine the extent of its ionization at physiological pH. The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes.

-

Solubility: Adequate aqueous solubility is essential for drug formulation and absorption from the gastrointestinal tract. Poor solubility can be a major hurdle in drug development.

-

Lipophilicity (LogP): A balanced LogP is often sought in drug design. If a compound is too hydrophilic (low LogP), it may have difficulty crossing cell membranes. If it is too lipophilic (high LogP), it may have poor aqueous solubility and be prone to non-specific binding and rapid metabolism.

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of this compound. While some experimental data, such as the melting point, is available, other key parameters like pKa and aqueous solubility require experimental determination. The provided protocols offer a robust framework for obtaining this critical data. A thorough understanding and characterization of these properties are indispensable for any future research and development involving this compound, particularly in the pursuit of novel therapeutics.

References

- Kanto Chemical Co., Inc. Detailed information - this compound. [Link]

Sources

The Unambiguous Identification of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: A Technical Guide for Advanced Drug Discovery

This guide provides a comprehensive framework for the structural elucidation of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, and the precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This document moves beyond a simple recitation of analytical techniques, offering a strategic, field-tested approach to structural confirmation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Foundational Strategy: Synthesis and Preliminary Characterization

The journey to structural elucidation begins with a robust synthetic protocol. The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of the target molecule.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible Hantzsch-type route would involve the reaction of ethyl 2-chloro-3-oxo-3-phenylpropanoate with thioacetamide. Subsequent hydrolysis of the resulting ethyl ester would yield the desired carboxylic acid.[3]

A generalized reaction scheme is as follows:

Caption: Generalized Hantzsch synthesis and subsequent hydrolysis for the target molecule.

Prior to in-depth spectroscopic analysis, preliminary characterization of the synthesized material is crucial. This includes determination of the melting point and assessing purity by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot/peak in the chromatograms are indicative of a pure compound, which is a prerequisite for reliable spectroscopic data.

Spectroscopic Interrogation: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. Instead, a synergistic application of multiple spectroscopic methods is employed to build an unassailable case for the structure of this compound. The following sections detail the expected outcomes and underlying principles for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For the target compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, the following signals are predicted:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between δ 10-13 ppm.[4][5] The broadness is due to hydrogen bonding and exchange with trace amounts of water. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.[4][6]

-

Phenyl Protons (-C₆H₅): A multiplet in the aromatic region, approximately δ 7.3-7.6 ppm, integrating to 5 protons. The exact chemical shifts and splitting patterns will depend on the specific electronic environment.

-

Methyl Protons (-CH₃): A sharp singlet at around δ 2.5-2.8 ppm, integrating to 3 protons.[7]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are:

-

Carboxylic Acid Carbonyl (-COOH): In the range of δ 165-175 ppm.[5][8]

-

Thiazole Carbons (C2, C4, C5): These will appear in the aromatic region. C2, being adjacent to two heteroatoms, is expected to be the most downfield (δ ~160-170 ppm). C4 and C5 will have distinct chemical shifts, influenced by their substituents (phenyl and carboxylic acid, respectively), likely in the δ 120-150 ppm range.

-

Phenyl Carbons (-C₆H₅): Several signals in the aromatic region (δ ~125-140 ppm). The ipso-carbon (attached to the thiazole ring) will likely be a quaternary signal with a lower intensity.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

Advanced NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.

Expected Data:

-

Molecular Ion Peak (M⁺): For C₁₁H₉NO₂S, the expected exact mass is 219.0354 g/mol .[9][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragmentation Pathways: Carboxylic acids often exhibit characteristic fragmentation patterns.[4][11]

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of water (-H₂O, 18 Da) from the molecular ion.

-

Cleavage of the thiazole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.[12][13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.[14][15]

-

C=N and C=C Stretches (Thiazole and Phenyl Rings): Multiple bands in the 1400-1650 cm⁻¹ region.[16]

-

C-H Stretches (Aromatic and Methyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

The following table summarizes the predicted spectroscopic data for the target molecule:

| Technique | Predicted Data |

| ¹H NMR | δ 10-13 (br s, 1H, COOH), δ 7.3-7.6 (m, 5H, Ar-H), δ 2.5-2.8 (s, 3H, CH₃) |

| ¹³C NMR | δ 165-175 (COOH), δ 160-170 (C2-thiazole), δ 120-150 (C4, C5-thiazole), δ 125-140 (Ar-C), δ 15-25 (CH₃) |

| Mass Spec. | M⁺ at m/z = 219.0354; fragments corresponding to loss of COOH, H₂O |

| IR (cm⁻¹) | 2500-3300 (br, O-H), 1700-1725 (s, C=O), 1400-1650 (m, C=N, C=C) |

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of spectroscopic techniques provides a very strong case for the structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[2][17] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Obtaining a suitable single crystal is often the most challenging step.[1][18] Slow evaporation of a solution of the purified compound in an appropriate solvent or solvent system is a common method.[1]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Self-Validating Experimental Protocols

The trustworthiness of the structural elucidation process relies on the meticulous execution of well-defined experimental protocols.

Protocol 1: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the carboxylic acid proton.[4]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Acquire the ¹H and ¹³C NMR spectra.

-

For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

Protocol 2: FTIR Sample Preparation (KBr Pellet Method)

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of the dry KBr.[19][20] The mixture should be homogenous.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9][21]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Protocol 3: GC-MS Sample Preparation and Analysis

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.[13][22]

-

Derivatization (Esterification): In a vial, dissolve a small amount of the sample in a suitable solvent (e.g., methanol). Add a catalyst, such as a few drops of concentrated sulfuric acid or BF₃-methanol complex.

-

Heat the mixture (e.g., at 60 °C for 30 minutes) to form the methyl ester.

-

Neutralize the reaction mixture and extract the ester into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Analyze the extracted sample by GC-MS. The resulting mass spectrum will correspond to the methyl ester derivative.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following a logical workflow, from synthesis and purification to comprehensive spectroscopic analysis and, ideally, single-crystal X-ray diffraction, researchers can establish the structure of this and other novel chemical entities with the highest degree of confidence. This rigorous approach is fundamental to advancing drug discovery and development programs.

References

- Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.).

- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.).

- KBr Pellet Method - Shimadzu. (n.d.).

- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2).

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).

- Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR. (n.d.).

- Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2025, May 22).

- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).

- X-ray Crystallography - Creative BioMart. (n.d.).

- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).

- 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. (n.d.).

- How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30).

- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central. (2020, May 4).

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).

- GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate. (n.d.).

- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.).

- 4 - The Royal Society of Chemistry. (n.d.).

- Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. (2016, August 15).

- An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions - ResearchGate. (2021, September 25).

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17).

- 13 C NMR Chemical Shifts - Oregon State University. (n.d.).

- The FTIR vibrational frequencies and their associated functional groups... | Download Table - ResearchGate. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram - ResearchGate. (n.d.).

- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (2025, August 6).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. (n.d.).

- NMR Chemical Shift Values Table - Chemistry Steps. (n.d.).

- Acids: Derivatization for GC Analysis. (n.d.).

- In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions | Request PDF - ResearchGate. (2025, August 5).

- CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).

- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed. (2012, May 15).

- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).

- NMR Chemical Shifts. (n.d.).

- (PDF) Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate - ResearchGate. (2016, March 5).

- Hypothetical Hantzsch-type Route to the Target Thiazoles 4–5. - ResearchGate. (n.d.).

- Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC - NIH. (2022, June 28).

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (n.d.).

- Proton NMR Table - MSU chemistry. (n.d.).

- a guide to 13c nmr chemical shift values. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25).

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (2025, August 4).

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. journals.iucr.org [journals.iucr.org]

- 19. pelletpressdiesets.com [pelletpressdiesets.com]

- 20. shimadzu.com [shimadzu.com]

- 21. youtube.com [youtube.com]

- 22. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid: An In-Depth Technical Guide

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery. Among the vast array of thiazole derivatives, 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid stands out as a significant building block for the synthesis of novel therapeutic candidates, particularly in the realms of anti-inflammatory and metabolic diseases. This guide provides a comprehensive technical overview of the synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental insights. The primary synthetic route discussed herein is the renowned Hantzsch thiazole synthesis, a robust and versatile method for the construction of the thiazole ring, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylate. This initial step involves the condensation reaction between a thioamide and an α-haloketone. For the target molecule, thioacetamide is selected to provide the 2-methyl group, while ethyl 2-chloro-3-oxo-3-phenylpropanoate serves as the α-haloketone component, which will form the 4-phenyl and 5-ethoxycarbonyl substituents of the thiazole ring.

-

Step 2: Hydrolysis of the Ester to the Carboxylic Acid. The ethyl ester intermediate is then saponified, typically under basic conditions, to yield the final this compound.

This strategic approach is favored due to the ready availability of the starting materials and the generally high yields and purity of the products obtained through the Hantzsch synthesis.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that proceeds through a well-elucidated mechanism.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide (thioacetamide) on the α-carbon of the α-haloketone (ethyl 2-chloro-3-oxo-3-phenylpropanoate). This is an SN2 reaction that forms a key intermediate.[2] Subsequently, an intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This is followed by dehydration to form the aromatic thiazole ring.[3] The driving force for the final dehydration step is the formation of the stable, aromatic thiazole ring.[2]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of Ethyl 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylate

This procedure is adapted from established Hantzsch thiazole synthesis protocols for similar structures.[3]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Thioacetamide | 75.13 | 1.0 |

| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 226.65 | 1.0 |

| Ethanol (absolute) | 46.07 | - |

| Saturated Sodium Bicarbonate Solution | - | - |

| Ethyl Acetate | 88.11 | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate.

Part 2: Synthesis of this compound

This hydrolysis procedure is based on methods reported for the saponification of similar thiazole esters.[4]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate | 247.31 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.0 - 3.0 |

| Ethanol | 46.07 | - |

| Water | 18.02 | - |

| Hydrochloric Acid (concentrated) | 36.46 | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 equivalents) in water to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cooling and Neutralization: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any inorganic impurities.

-

Drying: Dry the purified this compound in a vacuum oven.

Synthetic Workflow Visualization

The overall synthetic pathway can be visualized as a two-step process, starting from commercially available materials and culminating in the desired product.

Sources

Hantzsch synthesis for 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hantzsch synthesis, specifically tailored for the preparation of this compound, a valuable scaffold in medicinal chemistry. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting, grounding our discussion in established chemical principles.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural and synthetic compounds.[1] Their unique physicochemical properties and diverse biological activities have made them privileged structures in drug discovery, with applications ranging from anticancer and anti-inflammatory agents to antivirals and antifungals.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocyclic system.[3][4] This method typically involves the condensation reaction between an α-haloketone and a thioamide.[3][5]

This whitepaper focuses on the synthesis of a specific, highly functionalized derivative: this compound. The strategic placement of methyl, phenyl, and carboxylic acid groups offers multiple points for further chemical modification, making it an attractive building block for creating libraries of potential therapeutic agents.

The Core Synthesis: Mechanism and Strategy

The synthesis of this compound via the Hantzsch method is a two-stage process: (1) the initial cyclocondensation to form the thiazole ester, followed by (2) hydrolysis to yield the final carboxylic acid.

Stage 1: Hantzsch Cyclocondensation

The primary reactants for the thiazole ring formation are:

-

Thioacetamide (CH₃CSNH₂): This provides the sulfur atom and the C2-methyl group.

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate: This α-halo-β-ketoester serves as the three-carbon backbone, providing the C4-phenyl and C5-ester functionalities.

The reaction proceeds through a well-established mechanism.[6][7] It begins with a nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon bearing the halogen (an Sₙ2 reaction). This is followed by an intramolecular cyclization, where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[7]

Reaction Mechanism: Hantzsch Thiazole Synthesis

Caption: The Hantzsch synthesis mechanism for thiazole formation.

Stage 2: Saponification (Ester Hydrolysis)

To obtain the target carboxylic acid, the ethyl ester product from the Hantzsch reaction is hydrolyzed, typically under basic conditions (saponification) using a reagent like sodium hydroxide. A final acidification step is required to protonate the resulting carboxylate salt, yielding the desired this compound.[8]

Experimental Protocol: A Self-Validating Workflow

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[5][8] Researchers should perform their own optimization.

Overall Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target acid.

Step-by-Step Methodology

Part A: Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq).

-

Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of thioacetamide). Stir until the thioacetamide is fully dissolved.

-

Causality Note: Ethanol is a common solvent as it effectively dissolves both the polar thioamide and the less polar α-haloketone, facilitating the reaction in a single phase.[9]

-

-

Reactant Addition: To the stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate. If not, slowly add cold water to the flask to induce precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any water-soluble impurities.

Part B: Hydrolysis to this compound

-

Saponification: Transfer the crude ester from Part A to a round-bottom flask. Add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction: Heat the mixture to reflux for 1-2 hours, until the ester is fully consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature. If any solid is present, filter it off. Transfer the filtrate to a beaker and place it in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2). A precipitate of the carboxylic acid will form.

-

Causality Note: The acidification step is critical to protonate the sodium carboxylate salt, which is soluble in water, converting it to the neutral carboxylic acid, which is significantly less soluble and thus precipitates out.

-

-

Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

-

Purification & Drying: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure this compound. Dry the final product in a vacuum oven.

Data Summary & Optimization

Product Data Sheet

| Property | Data | Source(s) |

| Compound Name | This compound | [10] |

| CAS Number | 32002-72-5 | [10][11] |

| Molecular Formula | C₁₁H₉NO₂S | [10] |

| Molecular Weight | 219.26 g/mol | [10] |

| Appearance | White to light yellow solid powder | [8] |

| Storage | Store in a dry, sealed container, preferably at 2-8°C | [12] |

Troubleshooting and Optimization Insights

-

Low Yield: Low yields are often attributed to impure reagents, improper reaction temperature, or side reactions.[9] Ensure high purity of the starting α-halo-β-ketoester. The reaction often requires sufficient heating; however, excessively high temperatures can lead to decomposition.[9]

-

Solvent Choice: While ethanol is standard, other solvents like methanol, 1-butanol, or even solvent-free conditions have been used to improve yields and reaction rates in Hantzsch syntheses.[9] The optimal solvent depends on the specific substrates.

-

Catalysis: Although the classic Hantzsch synthesis does not require a catalyst, modern variations sometimes employ catalysts like silica-supported acids to enhance efficiency and yield.[1][2]

-

Regioselectivity: When using N-substituted thioamides, the formation of regioisomers is possible. Reaction conditions, particularly the pH, can influence the outcome. Reactions in neutral solvents typically yield the expected product, whereas acidic conditions can sometimes lead to mixtures.[13] For thioacetamide, this is not a concern.

Conclusion

The Hantzsch synthesis provides a robust and direct route to this compound. By understanding the core mechanism and carefully controlling reaction parameters such as solvent, temperature, and reagent purity, researchers can reliably produce this versatile chemical building block. The two-step process of cyclocondensation followed by hydrolysis is a field-proven strategy, offering high yields of the target compound, which serves as a valuable starting point for further derivatization in drug discovery and materials science.

References

- Bel-Abbes, R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2998.

- Çetinkaya, E., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. ResearchGate.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.

- Chia, Y. Y., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Malaysian Journal of Chemistry, 23(1), 33-53.

- Bel-Abbes, R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information (PMC).

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

- 11. This compound | 32002-72-5 [chemicalbook.com]

- 12. 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1 [sigmaaldrich.com]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid. The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide array of pharmacological effects.[1][2] This document will delve into the synthesis, proposed mechanisms of action, and the anti-inflammatory, anticancer, and antimicrobial potential of this specific class of thiazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The 1,3-Thiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are conducive to diverse biological interactions.[3] Its structural versatility and ability to act as a bioisostere for other functional groups have made it a focal point in the design of novel therapeutic agents. Derivatives of the thiazole nucleus have been reported to exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2] The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization into esters and amides are crucial steps in exploring the therapeutic potential of this chemical class. A common and effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[3]

Synthesis of the Core Scaffold

The foundational this compound can be synthesized via a multi-step reaction. A general representation of this synthesis is depicted below. The process typically involves the reaction of a thioamide with an α-haloketone. For the specific scaffold , thioacetamide can be reacted with an appropriate α-halo-β-ketoester bearing a phenyl group, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Caption: General synthetic route for the this compound core.

Derivatization of the 5-Carboxylic Acid Group

The carboxylic acid moiety at the 5-position is an ideal handle for creating a diverse library of derivatives, primarily esters and amides. These modifications can significantly impact the compound's solubility, cell permeability, and target engagement.

Ester derivatives can be prepared by reacting the carboxylic acid with a variety of alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amide derivatives are synthesized by coupling the carboxylic acid with a wide range of primary or secondary amines. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[4]

Caption: General workflow for the synthesis of carboxamide derivatives.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[5] Thiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[6]

Proposed Mechanism of Action

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[5] By blocking these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. Some thiazole derivatives may also exhibit inhibitory effects on lipoxygenase (LOX) enzymes, further modulating the inflammatory response.

Caption: Inhibition of the arachidonic acid pathway by thiazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Protocol:

-

Animal Model: Wistar rats are typically used.

-

Grouping: Animals are divided into control, standard (e.g., receiving Nimesulide), and test groups.

-

Compound Administration: Test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Data on Structurally Similar Compounds

While specific data for this compound derivatives is limited, studies on other substituted phenyl thiazoles have shown significant anti-inflammatory activity.

| Compound Class | Assay | Results | Reference |

| Substituted Phenyl Thiazoles | Carrageenan-induced rat paw edema | Up to 44% inhibition of edema | [6] |

| Thiazole-based Thiazolidinones | In vitro COX-1 inhibition | Superior inhibitory effect compared to naproxen | [5] |

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. The thiazole scaffold is a component of several established anticancer drugs, highlighting its importance in oncology.[7]

Proposed Mechanism of Action

The anticancer activity of thiazole derivatives can be attributed to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[8] Some derivatives have been shown to target specific signaling pathways involved in tumor growth and proliferation.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Protocol:

-

Cell Culture: Cancer cell lines (e.g., A549, HepG2, HCT-15) are cultured in 96-well plates.[9]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Data on Structurally Similar Compounds

Studies on thiazole-5-carboxamide derivatives with different substitutions have demonstrated notable anticancer activity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Diphyllin Thiazole Derivatives | HepG2 | 0.3 - 0.4 | [9] |

| 2-(Hydrazinyl)thiazole Derivatives | MCF-7 | 2.57 ± 0.16 | [8] |

| 2-(Hydrazinyl)thiazole Derivatives | HepG2 | 7.26 ± 0.44 | [8] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][10]

Proposed Mechanism of Action

The antimicrobial activity of thiazole derivatives is thought to involve the disruption of essential cellular processes in microorganisms. This can include the inhibition of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The specific mechanism can vary depending on the substitution pattern of the thiazole ring.

Experimental Protocol: Microdilution Method for MIC Determination

The microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data on Structurally Similar Compounds

Various heteroaryl and aryl thiazole derivatives have shown promising antimicrobial activity.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Heteroaryl Thiazole Derivatives | E. coli | 0.17 | [11] |

| Heteroaryl Thiazole Derivatives | B. cereus | 0.23 | [11] |

| Heteroaryl Thiazole Derivatives | Antifungal | 0.06 - 0.47 | [11] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on structurally similar compounds strongly suggests that its derivatives are likely to possess significant anti-inflammatory, anticancer, and antimicrobial properties. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of esters and amides derived from this core structure. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for each biological target. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways modulated by the most promising lead compounds.

References

- Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303. [Link]

- Gîrdan, M. A., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3536. [Link]

- Li, J., et al. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin.

- Sever, B., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(12), 3126. [Link]

- Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10459-10472. [Link]

- Porwal, P., et al. (2021). Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives. World Journal of Pharmaceutical and Medical Research, 7(1), 152-155.

- Jain, A., et al. (2021). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. International Journal of Pharmaceutical Sciences and Research, 12(8), 4349-4358. [Link]

- Desai, N. C., et al. (2010). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 54(4), 444-449. [Link]

- El-Sayed, M. A. A., et al. (2021). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Journal of the Iranian Chemical Society, 18(10), 2585-2598. [Link]

- Madhavi, E., et al. (2021). Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole derivatives. Research Journal of Pharmacy and Technology, 14(8), 4253-4260. [Link]

- Geronikaki, A., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1474. [Link]

- Glamočlija, J., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]

- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467. [Link]

- Reddy, T. S., et al. (2018). Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. Journal of Heterocyclic Chemistry, 55(4), 939-947. [Link]

- Stela, C., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Antibiotics, 11(10), 1337. [Link]

- Pîrvu, L., et al. (2021).

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. kuey.net [kuey.net]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid: A Comprehensive Technical Guide for the Research Professional

Preamble: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. From anti-inflammatory agents to potent anti-cancer drugs, the versatility of the thiazole nucleus is well-documented.[1] This guide focuses on a specific, yet promising, member of this family: 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid . We will delve into its synthesis, potential biological activities, and the experimental frameworks required to unlock its full therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols.

Molecular Profile and Physicochemical Properties

This compound (CAS Number: 32002-72-5) is a crystalline solid with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[2][3] The presence of a carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation, to modulate its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 32002-72-5 | [3] |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Molecular Weight | 219.26 g/mol | [2] |

Synthesis and Characterization: A Plausible Route via Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of this compound, a plausible and efficient route would involve the reaction of ethyl 2-chloro-3-oxobutanoate with thioacetamide, followed by hydrolysis of the resulting ester.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

-

To a solution of thioacetamide (1.2 equivalents) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with 1M hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expect signals for the methyl protons, the aromatic protons of the phenyl group, and a downfield signal for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: Characteristic signals for the thiazole ring carbons, the phenyl carbons, the methyl carbon, and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm) should be observed.[4]

-

IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of thiazole derivatives exhibits a wide array of pharmacological activities.[5] Based on these established activities, this compound is a prime candidate for investigation in several therapeutic areas.

Anti-inflammatory Potential

Inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[6][7]

Potential Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

-

Modulation of Pro-inflammatory Cytokine Production: Thiazole derivatives may suppress the production of cytokines such as TNF-α, IL-6, and IL-1β.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes.

Caption: Potential anti-inflammatory mechanism of action.

Anticancer Activity

The thiazole scaffold is present in several clinically used anticancer drugs.[8] Derivatives of thiazole have demonstrated cytotoxicity against a variety of cancer cell lines.[5][9]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.

-

Inhibition of Angiogenesis: The compound might interfere with the formation of new blood vessels that supply tumors.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step protocols for key in vitro assays to evaluate the potential anti-inflammatory and anticancer activities of this compound.

In Vitro Anti-inflammatory Activity

4.1.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

This assay determines the effect of the compound on the production of nitric oxide, a key pro-inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

-

4.1.2. Protein Denaturation Inhibition Assay

This assay assesses the ability of the compound to prevent protein denaturation, a hallmark of inflammation.[10]

-

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).

-

Incubate the mixture at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

In Vitro Anticancer Activity

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

-